3-Ethyl-1-(4-hydroxycyclohexyl)urea
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Overview
Description
3-Ethyl-1-(4-hydroxycyclohexyl)urea is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol It is characterized by the presence of an ethyl group, a hydroxycyclohexyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea typically involves the reaction of ethyl isocyanate with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{NCO} + \text{C}6\text{H}{11}\text{NH}_2\text{OH} \rightarrow \text{C}9\text{H}{18}\text{N}_2\text{O}_2 ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at around room temperature to slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various alkylating agents or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Ethyl-1-(4-oxocyclohexyl)urea.
Reduction: Formation of 3-Ethyl-1-(4-aminocyclohexyl)urea.
Substitution: Formation of substituted urea derivatives depending on the substituent used.
Scientific Research Applications
3-Ethyl-1-(4-hydroxycyclohexyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(4-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-hydroxycyclohexyl)urea
- 3-Propyl-1-(4-hydroxycyclohexyl)urea
- 3-Ethyl-1-(4-methoxycyclohexyl)urea
Uniqueness
3-Ethyl-1-(4-hydroxycyclohexyl)urea is unique due to the presence of the ethyl group and the hydroxycyclohexyl moiety, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-ethyl-3-(4-hydroxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIMVNHBVCPOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268838 |
Source
|
Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241675-79-5 |
Source
|
Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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